Entsufon

Description

Nomenclature Disambiguation and Contextual Significance of the Term "Entsufon"

The term "this compound" primarily refers to the chemical compound with the IUPAC name 2-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethoxy]ethanesulfonic acid. It is an anionic surfactant, a class of molecules that can reduce the surface tension between two liquids or between a liquid and a solid.

In research and commercial contexts, this compound is frequently encountered as its sodium salt, This compound sodium . This form is also widely known by the trade name Triton X-200 . The structural identity of these compounds is crucial for understanding their properties and applications. This compound belongs to a broader class of compounds known as alkylphenol ethoxylates (APEOs), which are non-ionic surfactants synthesized through the ethoxylation of alkylphenols. The key components of the this compound molecule are a hydrophobic alkylphenol group and a hydrophilic polyethylene (B3416737) oxide chain.

Table 1: Chemical Identifiers for this compound and this compound Sodium

| Identifier | This compound | This compound Sodium |

| IUPAC Name | 2-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethoxy]ethanesulfonic acid | sodium;2-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethoxy]ethanesulfonate |

| CAS Number | 55837-16-6 | 2917-94-4 |

| Molecular Formula | C20H34O6S | C20H33NaO6S |

| Synonyms | - | Triton X-200, Sodium octoxynol-2 ethane (B1197151) sulfonate |

Historical Perspectives in the Research and Development of Chemical Entities Designated as this compound

The development of synthetic detergents, including compounds like this compound, gained significant momentum after World War II, driven by the expansion of the petrochemical industry. This era saw the emergence of a wide array of synthetic surfactants, with alkylphenol ethoxylates becoming prominent due to their effective detergent properties.

Current Research Paradigms and Unexplored Frontiers in this compound Studies

Current research involving this compound and its sodium salt primarily leverages its properties as a surfactant. Two notable areas of application are in cell lysis and viral inactivation.

Cell Lysis: this compound sodium (Triton X-200) is commonly used in laboratories to disrupt cell membranes and release intracellular contents for analysis. Its non-ionic nature makes it a relatively mild detergent, which can be advantageous when the integrity of proteins and their complexes needs to be preserved. The concentration of Triton X-100 (a closely related compound) required for effective cell lysis can vary depending on the cell type and experimental conditions. For example, a 0.1% Triton X-100 solution can lyse a single cell in approximately one minute. nih.gov

Viral Inactivation: The ability of this compound sodium to disrupt lipid membranes is also utilized for the inactivation of enveloped viruses in the manufacturing of biopharmaceuticals. This is a critical step in ensuring the safety of products derived from cell cultures. Research has demonstrated the effectiveness of Triton X-100 in reducing viral titers. For instance, a 0.5% Triton X-100 treatment for 10 minutes can lead to a significant reduction in the infectivity of SARS-CoV-2. service.gov.uk

Table 2: Research Findings on the Application of a Related Compound (Triton X-100)

| Application | Organism/Virus | Concentration of Triton X-100 | Incubation Time | Observed Effect |

| Cell Lysis | Single Cell | 0.1% | ~1 minute | Cell disruption |

| Viral Inactivation | SARS-CoV-2 | 0.5% | 10 minutes | ≥6.2 log10 reduction in virus titre |

Unexplored Frontiers: The future of this compound and other alkylphenol ethoxylates in research is shaped by growing environmental concerns. The degradation products of APEOs can be persistent in the environment and act as endocrine disruptors. jocpr.com This has led to regulatory restrictions and a push towards the development of more biodegradable alternatives, such as alcohol ethoxylates. hroc.in

A potential area of future investigation for compounds with similar surfactant properties lies in the field of drug delivery. Non-ionic surfactants are being explored for the formation of niosomes, which are vesicular systems that can encapsulate drugs and improve their delivery to target sites. nih.govnih.gov While this compound itself may not be the ideal candidate due to environmental concerns, the principles of its molecular structure and function can inform the design of novel, safer surfactants for pharmaceutical applications. researchgate.net

Structure

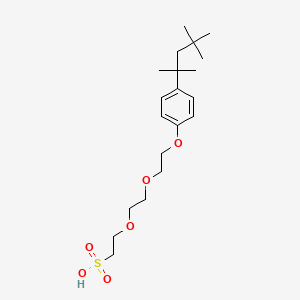

2D Structure

Properties

CAS No. |

55837-16-6 |

|---|---|

Molecular Formula |

C20H34O6S |

Molecular Weight |

402.5 g/mol |

IUPAC Name |

2-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethoxy]ethanesulfonic acid |

InChI |

InChI=1S/C20H34O6S/c1-19(2,3)16-20(4,5)17-6-8-18(9-7-17)26-13-12-24-10-11-25-14-15-27(21,22)23/h6-9H,10-16H2,1-5H3,(H,21,22,23) |

InChI Key |

QKTHVODRSZLVBH-UHFFFAOYSA-N |

SMILES |

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCOCCS(=O)(=O)O |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCOCCS(=O)(=O)O |

Other CAS No. |

55837-16-6 |

Origin of Product |

United States |

Research on Entsufon Sodium Octylphenoxyethoxyethyl Ether Sulfonate As a Synthetic Detergent and Biochemical Probe

Synthetic Pathways and Structural Modification of Entsufon Sodium

This compound Sodium (Sodium Octylphenoxyethoxyethyl Ether Sulfonate) is a complex organic compound, and its synthesis involves specific chemical reactions to build its characteristic structure comprising an octylphenoxy group, ethoxyethyl chains, and a sulfonate moiety.

Laboratory Synthesis Protocols for this compound Free Base and Salts

Detailed, specific laboratory synthesis protocols for this compound free base (CAS 55837-16-6) and its sodium salt (CAS 3013-94-3) are not extensively documented in widely available public research literature. This compound Free Base is often available through custom synthesis, indicating that its preparation can be technically challenging or proprietary, often involving high costs and extended lead times for quantities as low as 1 gram. ontosight.ai

Design and Synthesis of this compound Analogues and Derivatives for Research Applications

This compound is identified as a derivative within the broader class of octoxynols. nih.gov Octoxynols are a series of compounds with varying lengths of polyoxyethylene chains attached to an octylphenol (B599344) group. nih.gov The design and synthesis of analogues and derivatives of such compounds for research applications typically involve modifying the hydrophobic tail, the hydrophilic head group, or the length and branching of the polyoxyethylene chain to alter their surfactant properties, critical micelle concentration (CMC), and interactions with biological systems.

While general methodologies for synthesizing analogues of other compounds, such as nucleosides or peptides, are well-established for exploring biological activity and improving properties like selectivity or toxicity, specific examples or detailed research applications of this compound analogues are not explicitly detailed in the provided information. nih.govcreative-proteomics.comnih.gov Research into such derivatives would aim to fine-tune their detergent capabilities for specific biochemical tasks, such as optimizing membrane protein solubilization or controlling cell lysis efficiency.

Molecular and Cellular Interaction Studies of this compound in Research Models

As a synthetic detergent, this compound's interactions with biological systems are primarily mediated through its amphipathic nature, allowing it to disrupt and interact with lipid bilayers and proteins.

Mechanisms of Membrane Transport Facilitation

Membrane transport involves the movement of molecules across cellular membranes, which can occur through passive mechanisms (simple diffusion, facilitated diffusion, osmosis) or active transport. nih.govmdpi.comelifesciences.orgthermofisher.comwikipedia.org Detergents, by their very nature, interact with and can disrupt the lipid bilayer of cell membranes. nih.gov This interaction can alter membrane permeability. For instance, hydrophilic sulfonate groups within certain polymers can create channels that facilitate water diffusion across membranes. creative-proteomics.com

While this compound's classification as a detergent suggests its potential to influence membrane permeability and thus potentially facilitate transport, specific detailed research findings or mechanisms describing how this compound directly facilitates membrane transport in research models are not explicitly available in the provided literature. Its action would likely involve altering the integrity or fluidity of the lipid bilayer, or potentially interacting with membrane proteins, thereby influencing the passage of other molecules.

Applications in Cell Lysis and Subcellular Component Extraction

Detergents are indispensable tools in biochemical research for cell lysis and the subsequent extraction of intracellular and subcellular components, including proteins, nucleic acids, and organelles. nih.govnih.govthermofisher.comnews-medical.netresearchgate.net This process involves the disruption of the cell membrane, allowing the release of internal cellular contents. nih.govthermofisher.com

This compound is identified as a detergent. assaygenie.com Detergents achieve cell membrane disruption by inserting their hydrophobic tails into the lipid bilayer, causing the phospholipids (B1166683) to separate and the membrane to lose integrity, a process that occurs at concentrations above the detergent's Critical Micelle Concentration (CMC). nih.govresearchgate.net Some mild surfactants are known to selectively disrupt cytoplasmic membranes while leaving nuclear membranes intact, which is useful for isolating nuclei or harvesting cytoplasmic proteins. ontosight.ai Given that this compound is a polyether sulfonate, similar in structure to some mild non-ionic detergents like Triton X-100, it could potentially exhibit such selective membrane permeabilization properties. ontosight.ai However, specific research protocols explicitly detailing the use of this compound for cell lysis or the extraction of subcellular components are not provided in the search results. General protocols for subcellular fractionation often involve stepwise lysis using different buffers and centrifugation techniques to separate cellular compartments. mdpi.comcreative-proteomics.comthermofisher.comaxxam.commdpi.com

Role in Protein and Lipid Stabilization for Biochemical Assays

The stabilization of proteins and lipids is critical for their study in biochemical assays, preventing denaturation, aggregation, or loss of functionality. Detergents are commonly used in protein research to solubilize membrane proteins and lipids, and can also influence protein crystallization and prevent non-specific binding. researchgate.net

The stability of proteins can be assessed using various biochemical assays, such as thermal shift assays (TSA), which measure changes in protein thermal denaturation in response to different conditions or ligand binding. wikipedia.orgnih.govassaygenie.comdojindo.comelkbiotech.com These assays can indicate how compounds, including detergents, affect protein stability. Similarly, lipid stability, particularly in the context of lipid droplets or liposomes, is studied to understand their role in metabolism or as drug delivery vehicles. nih.govamazonaws.comnih.gov Lipids themselves, or additives, can play a significant role in stabilizing membrane proteins and their complexes. wikipedia.org

While detergents are known to be crucial for maintaining the solubility and conformational stability of membrane proteins for structural and functional analysis, and various compounds are explored for their protein and lipid stabilizing effects, specific research findings detailing this compound's direct role or mechanism in protein or lipid stabilization for biochemical assays are not explicitly available in the provided literature. Its properties as a detergent suggest it could be employed in such contexts, but direct experimental evidence is not presented.

Investigation of this compound's Influence on Mitochondrial Function in In Vitro Systems

This compound has been investigated in in vitro systems, particularly in studies concerning mitochondrial function and cellular survival. thegoodscentscompany.com While specific detailed research findings on this compound's direct influence on mitochondrial respiration rates, ATP production, or specific mitochondrial complexes are not extensively elaborated in available literature, its inclusion in such studies indicates its relevance as a biochemical probe. General in vitro methodologies for assessing mitochondrial function involve measuring parameters like mitochondrial membrane potential (ΔΨm) and oxygen consumption rates, which are critical indicators of cellular energy metabolism and health. cenmed.comnih.govfishersci.seprofiexpo.ruwikipedia.orguni.luthermofisher.comnih.gov These assays help identify compounds that may induce mitochondrial dysfunction or support mitochondrial health.

Exploration of this compound in Immunological Cell Models (e.g., Jurkat T Cells)

The Jurkat T cell model, a widely utilized human T-cell line, serves as a common platform for various immunological studies, including those involving this compound. thegoodscentscompany.com Jurkat cells are instrumental in investigating T-cell activation, signaling pathways, and immune responses. cdutcm.edu.cnsigmaaldrich.comamericanelements.comfishersci.be While this compound is noted for its use in studies employing this model thegoodscentscompany.com, specific research findings detailing its precise exploration or effects within immunological cell models, such as its impact on T cell activation, cytokine production, or specific immune checkpoints, are not extensively detailed in the provided information.

This compound as a Component in Advanced Chemical Formulations and Delivery Systems

Role as a Synthetic Detergent in Emulsion Science

This compound Sodium is explicitly identified as a synthetic detergent and emulsifying agent. wikipedia.orgwikipedia.orgtcichemicals.comscribd.com It is a key component in stable, non-soap cleansing compositions, such as the antibacterial sudsing emulsion pHisoHex. tcichemicals.comscribd.com In these formulations, this compound (also referred to as p-tertiary octylphenoxyethoxyethyl ether sulfonate or Triton X-200) is typically present in concentrations ranging from 10% to 20% by weight. fishersci.fi These emulsions are prepared with a significant water content, generally between 60% and 80% by weight, alongside other pharmaceutical excipients like petrolatum and lanolin. fishersci.fi The resulting emulsions maintain a pH typically between 5 and 6, which is preferred for skin compatibility. tcichemicals.comfishersci.fi

There is a noted discrepancy in the classification of this compound's ionic nature. While some sources describe it as an "anionic detergent of the alkylphenoxypolyalkylene ether sulfonate type" fishersci.fi, others refer to it as a "non-ionic detergent" atamanchemicals.com. Its chemical structure, particularly the "polyalkylene ether" segment, is characteristic of non-ionic surfactants, similar to Triton X-100. nih.gov As a surfactant, this compound facilitates the mixing of immiscible liquids by reducing surface tension, thereby stabilizing emulsions. nih.govuni.lu

Table 1: Typical Composition Parameters for this compound-containing Cleansing Emulsions

| Component | Typical Concentration (by weight) |

| This compound (Synthetic Detergent) | 10% - 20% |

| Water | 60% - 80% |

| pH Range of Emulsion | 5.0 - 6.0 |

Modulation of Polynucleotide Delivery Systems

The presence of this compound within polynucleotide formulations indicates its potential to contribute to the modulation of these delivery systems. nih.govuni.lunih.govepo.org While the specific mechanisms by which this compound might enhance transfection efficiency, influence cellular uptake pathways, or improve the stability of the polynucleotide cargo are not explicitly described in the provided literature, its role as a surfactant and emulsifier suggests it could aid in the dispersion and cellular interaction of the delivery vehicle. Effective polynucleotide delivery systems are crucial for gene therapies, aiming to protect genetic material from degradation and facilitate its entry into target cells. nih.govnih.govwikipedia.orgfishersci.seereztech.com

Computational Modeling and Design Applications for this compound and Related Surfactants

While no specific computational modeling studies directly focused on this compound were identified, the principles and methodologies of computational modeling are extensively applied to surfactants and related compounds. Surfactants, including those with structures analogous to this compound, are subjects of molecular dynamics (MD) simulations and dissipative particle dynamics (DPD) to understand their behavior at fluid-fluid interfaces. cenmed.comtcichemicals.com These computational approaches enable researchers to predict and analyze critical properties such as surface tension reduction, adsorption kinetics, and micelle formation. cenmed.comtcichemicals.com Such modeling can inform the rational design of new formulations where this compound functions as an emulsifier or detergent, by providing insights into its interfacial properties and interactions at a molecular level. This predictive capability is vital for optimizing the performance of surfactant-containing products across various industries. cenmed.comtcichemicals.com

Quantitative Structure-Activity Relationship (QSAR) Analysis for Functional Prediction

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling approach that establishes a correlation between a chemical compound's structural features and its biological activity or other properties acs.orgnih.govnih.gov. This method is pivotal in predicting the behavior of candidate compounds and guiding the rational design of new derivatives with desired functionalities plos.org. A robust QSAR model is characterized by strong statistical parameters, such as a high correlation coefficient (R²) and a cross-validated coefficient (Q²) typically above 0.8 and 0.5, respectively, indicating reliability and predictive power nih.gov.

In the context of this compound as a biochemical probe, QSAR analysis would be employed to understand how modifications to its chemical structure might influence its interactions with biological systems, its efficacy as a detergent, or its potential as a research tool. While specific QSAR models developed directly for this compound were not detailed in the available literature, the principles of QSAR are broadly applicable to compounds like this compound to predict and optimize their functional attributes based on their molecular architecture. This allows researchers to anticipate the impact of structural changes on properties such as binding affinity, solubility, or surfactant activity without extensive experimental testing.

Molecular Docking and Dynamics Simulations of this compound Interactions

Molecular docking and molecular dynamics (MD) simulations are advanced computational techniques critical for elucidating the intricate interactions between chemical compounds and biological targets, such as proteins.

Molecular Docking: This technique is used to predict the preferred orientation of a ligand (like this compound) when bound to a receptor (e.g., a protein) at a specific binding site plos.orgmdpi.commdpi.com. It helps in identifying potential binding modes and optimizing the structure of compounds for enhanced interaction plos.org. For this compound, molecular docking could be utilized to hypothesize how it might interact with specific enzymes or membrane components, given its surfactant nature and potential as a biochemical probe. This can provide insights into its mechanism of action or potential targets in biological systems.

Molecular Dynamics (MD) Simulations: Complementing docking studies, MD simulations provide a time-dependent view of molecular interactions by simulating the physical movements of atoms and molecules over a period ebsco.commdpi.comnih.govbnl.gov. These simulations are crucial for validating the stability of protein-ligand complexes predicted by docking and for exploring the dynamic behavior of these complexes under physiological conditions plos.orgresearchgate.netnih.gov. MD simulations can quantify changes in conformation and dynamics using metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), offering a detailed understanding of the stability and flexibility of the compound-target interaction mdpi.com. For this compound, MD simulations would be invaluable for assessing the stability of its interactions with biological membranes or proteins, providing a dynamic perspective on its behavior as a detergent or probe.

While no specific studies detailing molecular docking or dynamics simulations of this compound were found, these methodologies are standard tools in modern drug discovery and biochemical research to characterize compound interactions and guide the design of novel chemical entities mdpi.comnih.gov.

Prediction of Physico-chemical Properties Relevant to Design Parameters (e.g., ΔE, Log Do/w)

The prediction of physicochemical properties is fundamental to understanding a chemical's behavior in biological systems and its environmental fate nih.govnih.govacdlabs.comresearchgate.net. These properties are essential for informing design parameters, particularly for compounds intended for biological applications or environmental consideration.

Key physicochemical properties include:

ΔE (Energy Difference between Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)): Also known as the band gap, ΔE is a significant predictor of a compound's covalent reactivity acs.org. A higher ΔE value (e.g., greater than 6 eV) is generally associated with reduced reactivity, indicating a "safer" chemical acs.orgacs.org.

Log Do/w (Octanol-Water Distribution Coefficient): This parameter quantifies a compound's lipophilicity and is a crucial indicator of its general bioavailability and partitioning behavior between aqueous and lipid phases nih.govresearchgate.netacs.org. A lower Log Do/w (e.g., less than 1.7 or 3, as per Briggs Rule) is often desirable for safer chemicals, suggesting reduced bioaccumulation potential acs.orgacs.org.

Research has indicated that this compound sodium exhibits favorable characteristics in these regards. In a database of agrochemicals, this compound sodium was among compounds identified with a ΔE above the 80th percentile and a Log Do/w below the 30th percentile acs.orgacs.org. This suggests that this compound sodium possesses a relatively low reactivity and favorable bioavailability, aligning with principles of safer chemical design.

Table 1: Predicted Physicochemical Properties and this compound's Characteristics

| Property | Description | Desirable Range (for safer chemicals) | This compound Sodium's Characteristics (relative to agrochemicals) acs.orgacs.org |

| ΔE (HOMO-LUMO) | Predictor of covalent reactivity; higher values indicate lower reactivity. | > 6 eV acs.org | Above 80th percentile |

| Log Do/w | Octanol-water distribution coefficient; indicates bioavailability and partitioning behavior. | < 1.7 or < 3 (Briggs Rule) acs.org | Below 30th percentile |

Other physicochemical properties that can be predicted include melting point, boiling point, density, logP, and solubility, which contribute to a comprehensive understanding of a compound's behavior nih.govacdlabs.compsds.ac.uk.

Systems-Based Design Frameworks for Novel Chemical Entities

Systems-based design frameworks offer a comprehensive and holistic approach to the development of new chemical entities, particularly for biologically active compounds where the risk of unintended adverse outcomes is significant acs.orgacs.orgmdpi.com. These frameworks move beyond traditional, linear design processes by integrating various computational models and data streams to systematically evaluate and optimize chemical properties.

The core objective of such frameworks is to enable a rational design process that considers multiple factors simultaneously, including potential toxicity, metabolic pathways, and desired functionality acs.org. By leveraging validated computational models, these frameworks facilitate the screening of existing chemicals and guide the design of novel ones, aiming to identify optimal solutions and manage trade-offs inherent in chemical development acs.orgacs.org.

Key aspects of systems-based design frameworks include:

Holistic Consideration: They demand a comprehensive view of the chemical structure and its interactions within complex systems, ensuring that fundamental structural issues are addressed early in the design process mdpi.com.

Integration of Computational Tools: These frameworks integrate various computational methods, such as QSAR, molecular docking, and physicochemical property prediction, to provide a multi-faceted assessment of candidate compounds acs.orgacs.org.

Function-to-Structure Translation: The approach involves translating desired functions into specific chemical structures, often incorporating collaborative design processes to foster innovation mdpi.com.

Iterative Optimization: They support an iterative design cycle where predictions and analyses inform successive refinements of chemical structures to achieve a target profile acdlabs.com.

For compounds like this compound, which serve as both synthetic detergents and biochemical probes, systems-based design frameworks can be instrumental in optimizing their properties for specific applications, ensuring both efficacy and safety. The overarching goal is to integrate these platforms with target-based computational methods directly into the discovery phase of new product development, thereby accelerating the development of safer and more effective chemical entities across various industries acs.org.

Emerging Research Directions and Interdisciplinary Applications for Entsufon

Development of Entsufon-Based Research Tools and Probes

The development of chemical probes is crucial in chemical biology and drug discovery, providing tools like inhibitors, activators, and degraders to investigate biological processes chemicalprobes.org. Given this compound's classification as a synthetic detergent drugs.com, its properties could be leveraged in the design of novel research tools. Surfactants play a vital role in biochemical research, particularly in the solubilization and study of membrane proteins, cell lysis, and the formulation of various biological assays.

Potential applications for this compound in this domain could include:

Membrane Protein Solubilization: Its detergent properties could make it valuable for extracting and stabilizing membrane proteins for structural and functional studies, similar to other established detergents used in protein biochemistry.

Cellular Permeabilization Agents: this compound might be explored for its ability to permeabilize cell membranes, facilitating the delivery of impermeable molecules into cells for research purposes, or to study membrane integrity.

Components in Biochemical Assays: As a surfactant, this compound could be incorporated into buffer systems or assay formulations to maintain solubility of hydrophobic compounds or to prevent non-specific interactions in complex biological mixtures.

Precursors for Functionalized Probes: The sulfonate group and ether linkages within this compound's structure could potentially be modified to incorporate reporter tags (e.g., fluorescent labels, affinity tags) or reactive groups, transforming it into a specific chemical probe for studying membrane dynamics, lipid-protein interactions, or other cellular events.

Integration of Omics Technologies in Mechanistic this compound Research

Omics technologies, encompassing genomics, transcriptomics, proteomics, and metabolomics, offer powerful approaches to comprehensively understand the molecular mechanisms underlying biological processes and to identify biomarkers humanspecificresearch.orgresearchgate.netnih.gov. While specific omics studies on this compound are not widely reported, these methodologies could be instrumental in elucidating any subtle or systemic biological effects it may exert.

If this compound were to be investigated for its interactions with biological systems, omics approaches could provide detailed insights:

Transcriptomics: Analyzing changes in gene expression profiles in cells or organisms exposed to this compound could reveal affected cellular pathways, stress responses, or adaptive mechanisms. This could involve techniques like RNA sequencing to identify differentially expressed genes.

Proteomics: Investigating alterations in protein abundance, post-translational modifications, or protein-protein interactions upon this compound exposure could pinpoint specific protein targets or affected cellular machinery. Mass spectrometry-based proteomics would be a key tool here frontiersin.org.

Metabolomics: A comprehensive analysis of metabolite changes could provide a snapshot of metabolic perturbations induced by this compound, indicating its impact on cellular metabolism or the production of specific biomarkers.

Lipidomics: Given this compound's surfactant nature, lipidomics could be particularly relevant to study its potential effects on lipid membranes, lipid synthesis, or lipid signaling pathways humanspecificresearch.org.

Such studies would involve exposing a biological system (e.g., cell cultures, model organisms) to this compound and then applying high-throughput omics analyses to compare treated versus untreated samples, providing a holistic view of its molecular impact.

Advanced Spectroscopic and Imaging Modalities for In Situ this compound Analysis

Advanced spectroscopic and imaging modalities provide non-invasive or minimally invasive ways to analyze chemical compounds and their interactions within complex environments, including biological systems and materials tamu.edumdpi.comnih.govdovepress.commdpi.comnih.govresearchgate.netfrontiersin.org. These techniques could be employed to study this compound's behavior, distribution, and interactions in situ.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR could be used to characterize the structure and dynamics of this compound in various solvents or in the presence of biological components like lipids or proteins. Advanced NMR techniques could provide insights into its self-assembly into micelles or other supramolecular structures.

Mass Spectrometry (MS): While often coupled with omics technologies, MS can also be used independently for direct analysis of this compound's purity, stability, and potential degradation products in different environments. High-resolution MS could identify its interactions with other molecules by detecting adduct formation.

Fluorescence Spectroscopy: If this compound or its derivatives possess inherent fluorescence, or if a fluorescent tag is incorporated, fluorescence spectroscopy could be used to study its localization, concentration, and interactions within cells or materials.

Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopic techniques could provide fingerprints of this compound's molecular structure and conformational changes upon interaction with other substances, or when incorporated into materials. Hyperspectral Raman microscopy, for instance, could provide spatially resolved chemical information tamu.edumdpi.com.

Advanced Microscopy (e.g., Confocal, Super-resolution Microscopy): If this compound can be labeled with a fluorophore, advanced optical microscopy techniques could visualize its distribution within cells, its association with cellular organelles, or its incorporation into engineered materials at high spatial resolution.

Atomic Force Microscopy (AFM): For studying this compound's interactions with surfaces or its self-assembly at interfaces, AFM could provide nanoscale topographical and mechanical information.

Interdisciplinary Approaches in Chemical Biology and Materials Science utilizing this compound

This compound's dual nature, as a chemical compound with potential biological relevance and surfactant properties, makes it amenable to interdisciplinary research at the interface of chemical biology and materials science cnrs.fraurorascientific.comchalmers.sesciencepublishinggroup.com.

In Chemical Biology:

Modulation of Biological Membranes: As a detergent, this compound could be investigated for its ability to modulate the properties of biological membranes, influencing membrane fluidity, permeability, or the activity of membrane-associated enzymes. This could have implications for understanding cellular signaling or drug delivery.

Protein Folding and Stability Studies: Surfactants are known to affect protein folding and stability. This compound could be used as a tool to induce or prevent protein aggregation, or to study the refolding of denatured proteins, contributing to a deeper understanding of protein biophysics.

Biocompatible Formulations: Given its historical use in a topical product drugs.com, this compound's potential biocompatibility could be explored for developing novel formulations for in vitro biological assays or as components in cell culture media, where stable dispersion of hydrophobic molecules is required.

In Materials Science:

Nanomaterial Synthesis: Surfactants are critical in the synthesis of various nanomaterials, including nanoparticles, nanotubes, and quantum dots, by controlling particle size, morphology, and preventing aggregation. This compound could be explored as a templating agent or stabilizer in the fabrication of novel nanomaterials with tailored properties.

Emulsion and Dispersion Technology: this compound's emulsifying properties could be utilized in the development of stable emulsions or dispersions for various applications, such as in advanced coatings, lubricants, or specialized formulations where precise control over interfacial properties is needed.

Soft Matter and Self-Assembly: this compound's amphiphilic nature means it can self-assemble into supramolecular structures like micelles or vesicles. Research could focus on controlling these self-assembly processes to create novel soft materials with tunable properties for applications in drug delivery, sensing, or responsive materials.

Surface Modification: this compound could be used to modify the surface properties of materials, altering their wettability, adhesion, or biocompatibility for specific applications, such as in biomedical devices or advanced filtration systems.

These interdisciplinary approaches highlight the broad potential for this compound as a versatile compound, driving innovation at the intersection of chemistry, biology, and materials engineering.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.